5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline
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Overview
Description
5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a bromophenyl group, two methoxy groups, and a dioxolo ring fused to the isoquinoline core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a precursor compound, such as 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde, using acid-mediated cyclization or the Heck reaction . The reaction conditions often include the use of strong acids or palladium catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted isoquinolines with different functional groups.
Scientific Research Applications
5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. Its ability to bind to specific receptors or enzymes can lead to the discovery of new drugs.
Medicine: The compound’s pharmacological properties are investigated for potential use in treating various diseases. Its structural similarity to other bioactive molecules makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): This compound shares a similar core structure but lacks the bromophenyl and methoxy groups.
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline: Another related compound with a similar dioxolo-isoquinoline core but different substituents.
Uniqueness
5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, allows for unique interactions in chemical reactions and biological systems, setting it apart from other isoquinoline derivatives.
Properties
Molecular Formula |
C19H18BrNO4 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C19H18BrNO4/c1-10-8-13-14(15(21-10)11-4-6-12(20)7-5-11)17(23-3)19-18(16(13)22-2)24-9-25-19/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
BDYCAFFCCSRXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=C3C(=C2OC)OCO3)OC)C(=N1)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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